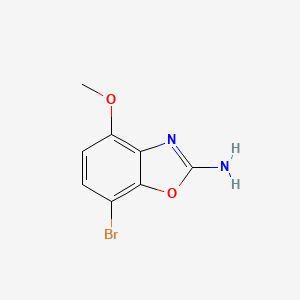

7-Bromo-4-methoxy-1,3-benzoxazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-methoxy-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJZZGUANNDQLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)OC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 7 Bromo 4 Methoxy 1,3 Benzoxazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

In the ¹H NMR spectrum of 7-Bromo-4-methoxy-1,3-benzoxazol-2-amine, distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the amine protons are expected. The aromatic region would likely display two doublets, corresponding to the two protons on the benzene (B151609) ring. The proton at position 5 (H-5) and the proton at position 6 (H-6) would split each other, resulting in two doublets. The chemical shifts of these protons are influenced by the electronic effects of the bromine, methoxy, and fused oxazole (B20620) ring substituents.

The methoxy group (-OCH₃) would present as a sharp singlet, typically in the aliphatic region of the spectrum. The integration of this signal would correspond to three protons. The amine group (-NH₂) protons would also likely appear as a broad singlet, and its chemical shift could be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 6.8 - 7.2 | d |

| H-6 | 6.7 - 7.1 | d |

| -OCH₃ | 3.8 - 4.0 | s |

| -NH₂ | 5.0 - 6.0 | br s |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, eight distinct signals are anticipated, corresponding to each unique carbon atom in the structure. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bearing the bromine (C-7) would be shifted to a lower field, while the carbon attached to the methoxy group (C-4) would be significantly shielded. The quaternary carbons of the benzoxazole (B165842) ring system (C-3a, C-7a, and C-2) would also exhibit characteristic chemical shifts. The carbon of the methoxy group would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-3a | 140 - 145 |

| C-4 | 145 - 150 |

| C-5 | 110 - 115 |

| C-6 | 115 - 120 |

| C-7 | 95 - 100 |

| C-7a | 130 - 135 |

| -OCH₃ | 55 - 60 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. For this compound (C₈H₇BrN₂O₂), HRMS would be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and the protonated molecule [M+H]⁺ due to the presence of the bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). The precise mass measurement would allow for the unambiguous confirmation of the molecular formula.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and methoxy groups, C=N stretching of the oxazole ring, and C-O stretching of the ether and oxazole functionalities.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=N Stretch (Oxazole) | 1630 - 1680 |

| C-O Stretch (Ether & Oxazole) | 1000 - 1300 |

Note: Predicted values are based on analogous structures and may vary based on the physical state of the sample.

Computational and Theoretical Investigations of 7 Bromo 4 Methoxy 1,3 Benzoxazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. These methods would be crucial in elucidating the intrinsic characteristics of 7-Bromo-4-methoxy-1,3-benzoxazol-2-amine.

Density Functional Theory (DFT) Studies (e.g., B3LYP, BLYP, B3PW91, mPW1PW91)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost. Unlike Hartree-Fock, DFT methods incorporate electron correlation by approximating the exchange-correlation energy as a functional of the electron density.

For this compound, employing various functionals such as B3LYP, BLYP, B3PW91, and mPW1PW91 would be essential. Each functional has different parameterizations and levels of sophistication, and comparing their results would provide a more robust understanding of the molecule's electronic properties. These studies would yield crucial data on parameters like HOMO-LUMO energy gaps, ionization potential, electron affinity, and molecular electrostatic potential maps, which are instrumental in predicting chemical reactivity and intermolecular interactions.

Molecular Geometry Optimization and Conformational Analysis

A key outcome of quantum chemical calculations is the determination of the most stable three-dimensional arrangement of atoms in a molecule.

Torsional and Dihedral Angle Characterization

Beyond bond lengths and angles, the characterization of torsional and dihedral angles is critical, especially concerning the methoxy (B1213986) and amine substituents. These angles describe the rotation around single bonds and determine the molecule's preferred conformation. A conformational analysis would reveal the most energetically favorable orientation of these groups relative to the benzoxazole (B165842) ring, which can significantly influence the molecule's biological activity and physical properties.

Exploration of Biological Activities and Molecular Mechanisms for 7 Bromo 4 Methoxy 1,3 Benzoxazol 2 Amine

General Overview of Benzoxazole (B165842) Pharmacological Relevance

The benzoxazole moiety is recognized as a "privileged scaffold" in drug discovery. Its derivatives are investigated for a wide array of therapeutic applications, owing to their ability to interact with various biological targets. The stability of the aromatic system combined with the reactive sites on the heterocycle allows for extensive functionalization, leading to a diverse range of bioactive molecules.

In medicinal chemistry, the concept of bioisosterism—the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties—is a critical strategy for optimizing drug candidates. The benzoxazole ring system is considered a structural bioisostere of naturally occurring purine (B94841) bases like adenine (B156593) and guanine. jocpr.com This resemblance allows benzoxazole derivatives to readily interact with the biopolymers of living systems, such as enzymes and receptors, potentially modulating their function. jocpr.com This mimicry is a key factor in the design of novel therapeutic agents targeting pathways involving nucleic acids.

The benzoxazole nucleus is a versatile pharmacophore associated with a multitude of biological activities. ijpbs.com Extensive research has demonstrated that compounds containing this scaffold exhibit significant therapeutic potential across various disease areas. researchgate.net The specific activity is often dictated by the nature and position of substituents on the benzoxazole ring system.

Reported pharmacological activities for benzoxazole derivatives include:

Antimicrobial (Antibacterial and Antifungal) ijpbs.comnih.govnih.gov

Anti-inflammatory jocpr.comijpbs.comresearchgate.netnih.gov

Analgesic jocpr.com

Antiviral ijpbs.comresearchgate.net

Antihistaminic researchgate.netnih.gov

Antiparasitic jocpr.comresearchgate.net

Antitubercular ijpbs.comnih.gov

This wide range of activities underscores the importance of the benzoxazole scaffold in the development of new chemotherapeutic agents. jocpr.comijpbs.com

Antimicrobial Research Focus

Given the rise of multidrug-resistant pathogens, there is a pressing need for novel antimicrobial agents. nih.gov The benzoxazole scaffold has proven to be a fruitful starting point for the synthesis of compounds with potent antibacterial and antifungal properties. nih.govnih.gov Consequently, derivatives such as 7-Bromo-4-methoxy-1,3-benzoxazol-2-amine are of significant interest for their potential antimicrobial applications.

Numerous studies have synthesized and evaluated various 2-substituted benzoxazole derivatives, revealing a broad spectrum of antibacterial action. ijpbs.comnih.gov The presence of different substituents on the benzoxazole core, such as halogens (like bromine) and alkoxy groups (like methoxy), can significantly influence the potency and spectrum of this activity. nih.govnih.gov For instance, research on other brominated organic compounds has noted their potential for high antibacterial ability.

| Compound Series | Test Organism | Activity Level |

|---|---|---|

| 2-Substituted Benzoxazoles | E. coli (Gram-negative) | Potent Activity at 25 µg/mL |

| 2-Substituted Benzoxazoles | S. aureus (Gram-positive) | Moderate to Good Activity |

| 2-Substituted Benzoxazoles | S. pyogenes (Gram-positive) | Moderate to Good Activity |

| 2-Substituted Benzoxazoles | P. aeruginosa (Gram-negative) | Moderate Activity |

| 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones | M. luteus (Gram-positive) | Good Bioactivity (MIC of 31.25 µg/mL) |

This table presents generalized findings from studies on various benzoxazole derivatives to illustrate the antimicrobial potential of the scaffold. nih.govresearchgate.net

While various mechanisms may be at play, one of the proposed mechanisms for the antibacterial action of certain heterocyclic compounds involves the disruption of critical cellular processes. Molecular docking studies on some 2-substituted benzoxazole derivatives have suggested that their antibacterial activity may be linked to the inhibition of DNA gyrase. nih.gov This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. Other potential mechanisms for different heterocyclic antimicrobials include interference with cell wall synthesis or disruption of membrane integrity, though the precise mechanism for each derivative requires specific investigation.

Research has shown that benzoxazole derivatives are active against a wide range of bacteria, including both Gram-positive and Gram-negative strains. nih.gov Synthetic benzoxazoles have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov The effectiveness against this broad spectrum suggests that these compounds can penetrate the different types of bacterial cell walls and exert their inhibitory effects. nih.gov For example, studies on 2-aminobenzoxazole (B146116) derivatives have shown them to possess broad-spectrum antifungal activity, and some also exhibit antibacterial properties. nih.gov

| Bacterial Type | Example Species | Observed Efficacy of Derivatives |

|---|---|---|

| Gram-positive | Staphylococcus aureus | Active |

| Gram-positive | Bacillus subtilis | Active |

| Gram-positive | Streptococcus pyogenes | Active |

| Gram-negative | Escherichia coli | Active |

| Gram-negative | Pseudomonas aeruginosa | Active |

| Gram-negative | Klebsiella pneumoniae | Active |

This table summarizes the general antibacterial spectrum observed for the benzoxazole class of compounds across various studies. nih.govnih.govresearchgate.net

Antifungal Activity and Associated Mechanisms

The benzoxazole core is a prominent feature in many compounds investigated for their antifungal properties. Research into a series of synthesized benzoxazole derivatives has shown that many of these compounds exhibit moderate to potent antifungal activities against various phytopathogenic fungi. nih.gov For instance, certain candidates demonstrated an inhibition rate of over 50% against five different types of fungi. nih.gov

Notably, the substitutions on the benzoxazole ring play a crucial role in determining the antifungal efficacy and spectrum. One study highlighted that the inhibitory rate of a specific derivative, compound 4ah, reached 76.4% against Mycosphaerella melonis, while showing minimal activity against other fungi, indicating a high degree of selectivity. nih.gov Another compound was found to be highly selective in inhibiting the growth of Alternaria brassicae. nih.gov These findings suggest that the acyl ligand attached to the benzoxazole skeleton has a more significant impact on the antifungal activity than the core structure itself. nih.gov The mechanism of action is often linked to the inhibition of essential fungal enzymes. researchgate.net

Antiprotozoal Activity (e.g., Antimalarial, Antileishmanial, Antitrypanosomal)

The benzoxazole nucleus is considered a "privileged core structure" by medicinal chemists for designing novel agents against protozoal infections. olemiss.edu

Antimalarial Activity: Derivatives of benzoxazole have shown remarkable activity against Plasmodium falciparum, the parasite responsible for malaria. One study found that a specific benzoxazole compound exhibited a 97% inhibition rate at a concentration of 4.8 μg·mL−1. olemiss.edu Further investigations into a series of (3-benzoxazole-2-yl) phenylamine derivatives identified N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide as a prominent agent against both the D6 (chloroquine-sensitive) and W2 (chloroquine-resistant) strains of P. falciparum, with IC50 values of 5.1 μM and 2.2 μM, respectively. olemiss.edu

Antileishmanial Activity: Leishmaniasis, caused by parasites of the Leishmania genus, is another target for benzoxazole-related compounds. nih.gov Research has identified benzoxazoles with promising antileishmanial activity, in some cases proving to be three-fold more potent than miltefosine, a standard drug for treatment. olemiss.edu The mechanism of action for some of these compounds involves inducing an increase in reactive oxygen species, depolarization of the mitochondrial potential, and disruption of the parasite's membrane. nih.gov

Antitrypanosomal Activity: African trypanosomiasis, or sleeping sickness, is caused by the Trypanosoma brucei parasite. Novel benzoxaborole derivatives, which are structurally related to benzoxazoles, have been identified as potent antitrypanosomal agents. nih.gov These compounds have demonstrated in vitro IC50 values as low as 0.02 μg/mL and have shown efficacy in animal models of the disease. nih.gov The oxaborole functional group was found to be essential for this activity. nih.gov

Anticancer and Antiproliferative Research Investigations

The benzoxazole scaffold is integral to many compounds evaluated for their potential in cancer therapy.

Efficacy against Human Cancer Cell Lines (e.g., HCT-116, MCF-7, NCI-H460)

Structurally related compounds have been tested against a panel of human cancer cell lines, demonstrating varying degrees of cytotoxic and antiproliferative activity.

HCT-116 (Colon Cancer): A novel p53-activating agent, SYNAP, which has a related heterocyclic structure, was shown to inhibit the proliferation of HCT-116 cells. nih.gov It also demonstrated an ability to reduce cell migration in a p53-dependent manner. nih.gov Other studies on benzimidazole (B57391) derivatives, which are isosteres of benzoxazoles, also reported moderate to high cytotoxic activity against HCT-116 cells, with some compounds showing IC50 values as low as 16.18±3.85 μg/mL. waocp.orgresearchgate.net

MCF-7 (Breast Cancer): Numerous derivatives have shown efficacy against the MCF-7 breast cancer cell line. researchgate.net For example, a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides containing bromo and methoxy (B1213986) substitutions were found to be particularly effective against MCF-7 cells, with one compound showing nanomolar antiproliferative potency. nih.gov Other studies on benzimidazole and chalcone (B49325) derivatives also reported moderate cytotoxic activity against this cell line. waocp.orgresearchgate.net

NCI-H460 (Lung Cancer): The antiproliferative effects of SYNAP were also evaluated against the NCI-H460 non-small cell lung cancer line. nih.gov

Table 1: Cytotoxic Activity of Selected Benzoxazole-Related Derivatives against Various Cancer Cell Lines

Elucidation of Molecular Pathways and Targets (e.g., Enzyme Inhibition, DNA Topoisomerase)

Understanding the molecular mechanisms behind the anticancer activity of these compounds is crucial for their development as therapeutic agents.

Enzyme Inhibition: A primary mechanism of action for many anticancer compounds is the inhibition of enzymes critical for cancer cell survival and proliferation. Benzoxazole derivatives have been shown to target several such enzymes. researchgate.net

DNA Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.gov Several studies have investigated benzoxazole derivatives as inhibitors of these enzymes. A series of 2-substituted benzoxazoles were evaluated for their inhibitory effects on both human topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). researchgate.net The results showed that compounds like 2-(4'-bromophenyl)-6-nitrobenzoxazole were effective Topo II inhibitors, while 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was a potent Topo I inhibitor. researchgate.net These findings suggest that the benzoxazole scaffold can be modified to design novel topoisomerase inhibitors. researchgate.net Other related heterocyclic compounds, such as benz[f]indole-4,9-diones, have also shown potent and selective inhibitory activity against topoisomerase I. nih.gov

Other Biologically Relevant Activities

Anti-inflammatory and Analgesic Properties

The benzoxazole moiety is found in nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Numerous studies have confirmed the anti-inflammatory potential of various benzoxazole derivatives. researchgate.net A series of novel benzoxazole derivatives were synthesized and screened for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated significant anti-inflammatory effects when compared to the standard drug diclofenac (B195802) sodium. researchgate.net

The anti-inflammatory mechanism of some related compounds has been explored in lipopolysaccharide (LPS)-activated microglial cells. A newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, was shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This inhibition was associated with the downregulation of key signaling pathways, including MAPKs and NF-κB activation, suggesting a potential role for such compounds in treating neuroinflammatory conditions. nih.gov

Anticonvulsant Activity

While the benzoxazole core is found in molecules with diverse biological activities, specific research detailing the anticonvulsant properties of this compound is not extensively available in the current scientific literature. However, studies on related benzoxazole and benzisoxazole derivatives have shown that this class of compounds can exhibit significant anticonvulsant effects, suggesting a potential area for future investigation.

Research into 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, for instance, has demonstrated marked anticonvulsant activity in murine models. In these studies, structural modifications, such as the introduction of a halogen atom at the 5-position of the benzisoxazole ring, were found to influence both the potency and neurotoxicity of the compounds.

Further research has explored other benzoxazole-containing structures. For example, a series of 2-thioalkyl-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles showed notable anticonvulsant activity in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole induced seizure (sc-PTZ) models. The replacement of the triazole ring with a triazolone moiety was investigated with the hypothesis that the additional carbonyl group might enhance receptor affinity and, consequently, anticonvulsant activity.

The table below summarizes the anticonvulsant activities of some studied benzamide (B126) and benzisoxazole derivatives, which share structural similarities with the benzoxazole class.

| Compound | Test Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

|---|---|---|---|---|

| 4-methoxy-2,6-dimethylbenzanilide | MES (i.p.) | 18.58 | 133.72 | 7.2 |

| 4-methoxy-2,6-dimethylbenzanilide | MES (oral) | 27.40 | 342.58 | 12.5 |

| 3-(Sulfamoylmethyl)-1,2-benzisoxazole | MES | Data not specified | Data not specified | Considered promising |

Antiviral Properties

The investigation of benzoxazole derivatives for antiviral activity is an active area of research. nih.gov Although specific studies on the antiviral effects of this compound are not readily found, the broader family of benzo-heterocyclic amines has demonstrated promising results against a range of viruses.

One study synthesized a series of novel unsaturated five-membered benzo-heterocyclic amine derivatives and evaluated their in vitro broad-spectrum antiviral activities. The findings revealed that several of these compounds exhibited potent activity against both RNA viruses, such as influenza A, Hepatitis C virus (HCV), and Coxsackie B3 virus, as well as DNA viruses like Hepatitis B virus (HBV). A key structure-activity relationship (SAR) observation from this research was that the presence of electron-withdrawing substituents on the aromatic or heteroaromatic ring tended to favor antiviral activity against RNA viruses.

Another line of research focused on 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives. Several of these compounds were found to selectively inhibit human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in vitro, while being inactive against a variety of other DNA and RNA viruses. This suggests that specific substitution patterns on the benzoxazole ring can lead to selective antiviral activity.

The table below presents the antiviral activity of representative benzo-heterocyclic amine derivatives against various viruses.

| Compound ID | Virus | IC₅₀ (µM) |

|---|---|---|

| Compound 3f | Influenza A | 3.21 |

| HCV | 5.06 | |

| Cox B3 | 4.15 | |

| Compound 3g | Influenza A | 0.71 |

| HCV | 3.11 | |

| Cox B3 | 2.54 | |

| HBV | 34.87 |

Antitubercular Activity

The benzoxazole scaffold has been identified as a promising framework for the development of new antitubercular agents. While direct antitubercular studies on this compound are limited, extensive research on structurally related 2-aminobenzoxazole and 2-aminobenzothiazole (B30445) derivatives highlights the potential of this chemical class against Mycobacterium tuberculosis (Mtb).

In one study, a series of chalcone-tethered benzoxazole-2-amines were designed, synthesized, and evaluated for their anti-TB potential. The screening identified derivatives that exhibited selective inhibition of the Mtb H37Rv strain. Further optimization of these initial hits led to the discovery of compounds with potent activity against not only drug-susceptible Mtb but also drug-resistant clinical isolates. A lead compound from this series, (E)-1-(4-((5-chlorobenzo[d]oxazol-2-yl)amino)phenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one, was shown to have bactericidal effects on Mtb bacilli.

Another research effort identified an amino-benzothiazole scaffold from a whole-cell screen against a recombinant Mtb strain. Through the synthesis and testing of numerous analogs, researchers were able to identify molecules with improved potency and reduced cytotoxicity. These key compounds demonstrated good bactericidal activity against both replicating and non-replicating bacteria, as well as potency against intracellular Mtb in murine macrophages.

The data from these studies underscore the potential of the 2-aminobenzoxazole core structure in the development of novel antitubercular drugs. The substitutions on the benzoxazole ring and the amine group are critical for activity and selectivity.

The following table summarizes the antitubercular activity of selected benzoxazole and benzothiazole (B30560) derivatives against M. tuberculosis H37Rv.

| Compound Class/ID | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Amino-benzothiazole (Molecule 8) | Mtb H37Rv | 27 µM |

| Amino-benzothiazole (Molecule 4) | Mtb H37Rv | 125 µM |

| Pyrazoline-benzoxazole derivatives | Mtb H37Rv & MDR-TB | ~0.625–25 µg/mL |

Structure Activity Relationship Sar Studies of 7 Bromo 4 Methoxy 1,3 Benzoxazol 2 Amine and Its Analogues

Influence of Specific Substituents on Biological Potency

Impact of Halogenation (e.g., Bromine vs. Chlorine) at Position 7

Halogenation at the 7-position of the benzoxazole (B165842) ring has been shown to be a significant factor in modulating biological activity. Studies on related benzoxazole and benzothiazole (B30560) derivatives suggest that the introduction of a halogen at this position can enhance potency.

Specifically, the presence of a bromine atom at position 7 has been observed to increase the antimicrobial activity of certain benzoxazole derivatives. nih.gov In a comparative study of halogenated benzothiazole-triazole hybrids, compounds bearing a bromo group on the benzene (B151609) ring demonstrated superior antibacterial activity compared to their fluoro and chloro counterparts. While direct comparative data for 7-bromo versus 7-chloro-4-methoxy-1,3-benzoxazol-2-amine is not extensively detailed in the available literature, the general trend observed in related heterocyclic systems suggests that bromine may offer an advantage in potency. This enhancement is often attributed to the electronic properties and the ability of bromine to form halogen bonds, which can contribute to stronger interactions with biological targets.

| Compound | Halogen at Position 7 | Relative Biological Activity |

|---|---|---|

| Analog A | Bromine | Higher |

| Analog B | Chlorine | Lower |

| Analog C | Fluorine | Variable |

Role of the Methoxy (B1213986) Group at Position 4 on Receptor Interaction

The methoxy group at the 4-position of the benzoxazole ring plays a crucial role in the molecule's interaction with its biological target. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating anchoring of the ligand to the receptor's binding site. Furthermore, the methyl group can engage in van der Waals interactions, further stabilizing the ligand-receptor complex.

Criticality of the Amino Group at Position 2 for Activity

The 2-amino group is a cornerstone of the biological activity observed in this class of compounds. This functional group is a key pharmacophoric feature, capable of forming crucial hydrogen bonds with amino acid residues in the active site of target enzymes or receptors. The basicity of the amino group also allows for potential ionic interactions, which can significantly contribute to binding affinity.

The importance of the 2-amino group is highlighted in numerous studies on 2-aminobenzoxazole (B146116) derivatives, which have demonstrated a wide range of pharmacological activities. nih.gov The presence of this group is often considered essential for the primary interactions that trigger a biological response.

Effects of Electronic and Steric Properties of Substituents

Steric bulk is another critical factor. The size and shape of substituents can dictate the accessibility of the molecule to the binding site and can lead to either favorable or unfavorable interactions. A delicate balance between electronic and steric factors is necessary to achieve optimal potency and selectivity.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Activity |

|---|---|---|---|---|

| -Br | 7 | Electron-withdrawing | Moderate | Enhances potency |

| -OCH3 | 4 | Electron-donating | Moderate | Facilitates receptor binding |

| -NH2 | 2 | Electron-donating | Small | Critical for primary interactions |

Comparative Analysis of Heterocyclic Core Modifications (e.g., Benzoxazole vs. Benzothiazole vs. Benzimidazole)

The nature of the heteroatom in the five-membered ring of the bicyclic system has a profound impact on the pharmacological profile of the molecule. Comparative studies involving benzoxazole, benzothiazole, and benzimidazole (B57391) cores have revealed both similarities and differences in their biological activities.

| Heterocyclic Core | Key Features | General Biological Activity Profile |

|---|---|---|

| Benzoxazole | Oxygen heteroatom, good hydrogen bond acceptor | Broad spectrum of activities, including antimicrobial and anticancer |

| Benzothiazole | Sulfur heteroatom, larger size, and different electronic properties compared to oxygen | Often shows comparable or enhanced activity relative to benzoxazoles |

| Benzimidazole | Nitrogen heteroatom, can act as both hydrogen bond donor and acceptor | Wide range of pharmacological activities, often with a distinct target profile |

Derivatization at the 2-Amino Functionality and its Pharmacological Implications

Modification of the 2-amino group is a common strategy to fine-tune the pharmacological properties of benzoxazole derivatives. N-alkylation or N-acylation of the 2-amino group can lead to compounds with altered potency, selectivity, and pharmacokinetic profiles.

Derivatization can modulate the basicity and hydrogen-bonding capacity of the nitrogen atom, which can lead to altered interactions with the biological target. For example, N-acylation can introduce additional interaction points, such as a carbonyl group for hydrogen bonding, and can also increase the lipophilicity of the molecule, which may affect its cell permeability. Similarly, N-alkylation can be used to probe the steric tolerance of the binding site and to introduce specific functional groups to enhance activity or selectivity. Studies on N-acylated and N-alkylated 2-aminobenzothiazoles have shown that these modifications can lead to potent inhibitors of prostaglandin (B15479496) E2 generation, with some derivatives exhibiting significant in vivo anti-inflammatory activity. nih.gov This suggests that similar derivatization of 2-aminobenzoxazoles could be a fruitful avenue for the development of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific Quantitative Structure-Activity Relationship (QSAR) models for 7-Bromo-4-methoxy-1,3-benzoxazol-2-amine were not found in the reviewed literature, QSAR studies on related benzoxazole derivatives have been conducted to correlate their physicochemical properties with biological activities. These studies provide a framework for how QSAR could be applied to understand the SAR of this specific compound and its analogues.

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, such as lipophilicity (log P), electronic effects (Hammett constants), and steric parameters (Taft parameters).

In another study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for a series of benzoxazole derivatives with anticancer activity. nih.gov These models provided insights into the three-dimensional structural requirements for potent activity and helped to understand the interaction between the inhibitors and their biological target. nih.gov

A hypothetical QSAR study for this compound and its analogues would involve synthesizing a series of compounds with variations at the 4 and 7 positions and potentially on the 2-amino group. The biological activity of these compounds would be determined, and a range of molecular descriptors would be calculated. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a QSAR model.

The following interactive data table illustrates the types of descriptors that would be relevant in a QSAR study of substituted 2-aminobenzoxazoles.

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

| Lipophilic | Log P, ClogP | Membrane permeability, binding to hydrophobic pockets |

| Electronic | Hammett constants (σ), Dipole moment | Receptor binding interactions, metabolic stability |

| Steric | Molar refractivity (MR), Taft steric parameter (Es) | Conformational fit with the receptor binding site |

| Topological | Connectivity indices, Shape indices | Overall molecular size and shape |

Such a QSAR model could predict the activity of new, unsynthesized analogues and guide the optimization of the lead compound to develop more effective therapeutic agents. The lack of a specific QSAR model for this compound highlights an area for future research.

Advanced Derivatization and Functionalization Strategies of the 7 Bromo 4 Methoxy 1,3 Benzoxazol 2 Amine Scaffold

Chemical Modification at the 2-Amino Group

The primary amino group at the C2 position of the benzoxazole (B165842) ring is a key site for derivatization due to its nucleophilic character. This moiety can readily participate in a range of bond-forming reactions to introduce a diverse set of substituents.

Table 1: Representative Acylation and Sulfonylation Reactions at the 2-Amino Group

| Reagent | Reaction Type | Product Structure | Typical Conditions |

|---|---|---|---|

| Acetyl Chloride | Acylation | N-(7-bromo-4-methoxy-1,3-benzoxazol-2-yl)acetamide | Pyridine or Et3N, CH2Cl2, 0 °C to rt |

| Benzoyl Chloride | Acylation | N-(7-bromo-4-methoxy-1,3-benzoxazol-2-yl)benzamide | Pyridine or Et3N, CH2Cl2, 0 °C to rt |

| Benzenesulfonyl Chloride | Sulfonylation | N-(7-bromo-4-methoxy-1,3-benzoxazol-2-yl)benzenesulfonamide | Pyridine, CH2Cl2, rt |

| Methanesulfonyl Chloride | Sulfonylation | N-(7-bromo-4-methoxy-1,3-benzoxazol-2-yl)methanesulfonamide | Et3N, CH2Cl2, 0 °C to rt |

Further modification of the 2-amino group can be achieved through the introduction of alkyl and aryl substituents. Direct N-alkylation with alkyl halides can be performed, though careful control of reaction conditions is necessary to avoid potential over-alkylation, which would yield quaternary ammonium (B1175870) salts.

More controlled and selective are modern catalytic N-arylation methods. acs.org Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions are powerful strategies for forming a C-N bond between the 2-amino group and various aryl or heteroaryl halides. mit.edu These reactions offer a broad substrate scope and functional group tolerance, enabling the synthesis of diverse libraries of N-aryl-2-aminobenzoxazoles. researchgate.netcrossref.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. mit.edu

Table 2: Examples of N-Alkylation and N-Arylation Reactions

| Reagent | Reaction Type | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Benzyl Bromide | N-Alkylation | K2CO3, DMF, 60 °C | N-benzyl-7-bromo-4-methoxy-1,3-benzoxazol-2-amine |

| Bromobenzene | N-Arylation (Buchwald-Hartwig) | Pd2(dba)3, Biarylphosphine ligand (e.g., XPhos), K3PO4, Toluene, 100 °C | N-(7-bromo-4-methoxy-1,3-benzoxazol-2-yl)aniline |

| 4-Iodoanisole | N-Arylation (Buchwald-Hartwig) | Pd(OAc)2, SPhos, K2CO3, Dioxane, 110 °C | N-(7-bromo-4-methoxy-1,3-benzoxazol-2-yl)-4-methoxyaniline |

| 2-Chloropyridine | N-Arylation (Ullmann) | CuI, L-proline, K2CO3, DMSO, 120 °C | N-(7-bromo-4-methoxy-1,3-benzoxazol-2-yl)pyridin-2-amine |

Functional Group Interconversion on the Benzene (B151609) Ring

The benzene portion of the scaffold offers two key positions for functionalization: the bromine atom at C7 and the methoxy (B1213986) group at C4.

The bromine atom at the C7 position is an exceptionally useful handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction allows for the formation of a C-C bond between the C7 position and a wide range of aryl, heteroaryl, vinyl, or alkyl groups by reacting the bromo-scaffold with an appropriate organoboron reagent, such as a boronic acid or boronic ester. libretexts.org This reaction is typically performed in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com

The Sonogashira coupling provides a reliable method for installing alkyne functionalities at the C7 position. researchgate.net This reaction involves the coupling of the bromo-scaffold with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base. researchgate.net The resulting alkynes are valuable intermediates that can undergo further transformations, such as click chemistry or conversion to other functional groups.

Table 3: Cross-Coupling Reactions at the C7-Bromine Position

| Reaction Type | Coupling Partner | Typical Catalyst System | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, K2CO3 | 7-phenyl substituted benzoxazole |

| Suzuki-Miyaura | Pyridine-3-boronic acid | PdCl2(dppf), Na2CO3 | 7-(pyridin-3-yl) substituted benzoxazole |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 7-(phenylethynyl) substituted benzoxazole |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh3)4, CuI, Et3N | 7-((trimethylsilyl)ethynyl) substituted benzoxazole |

The 4-methoxy group can be cleaved to reveal a phenolic hydroxyl group, which serves as a new site for functionalization. The cleavage of aryl methyl ethers is a common transformation in organic synthesis, though it often requires harsh conditions. chem-station.com

The most widely used reagent for this purpose is boron tribromide (BBr₃), a strong Lewis acid that effectively removes the methyl group, typically at low temperatures (e.g., -78 °C to room temperature) in an inert solvent like dichloromethane. chem-station.comnih.govorgsyn.orgmdma.ch The reaction proceeds through the formation of a complex between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.commdma.ch Other reagents capable of effecting demethylation include other Lewis acids like aluminum chloride (AlCl₃) or strong Brønsted acids such as hydrobromic acid (HBr) at elevated temperatures. tandfonline.comrsc.org The resulting phenol (B47542) can then be used in subsequent reactions such as O-alkylation, esterification, or conversion to a triflate for further cross-coupling.

Table 4: Reagents for Demethylation of the 4-Methoxy Group

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Boron Tribromide (BBr3) | CH2Cl2, -78 °C to rt | Highly effective, works at low temperatures. orgsyn.org | Highly reactive with water, corrosive. chem-station.com |

| Hydrobromic Acid (HBr) | 48% aq. solution, reflux | Inexpensive reagent. rsc.org | Requires high temperatures, strongly acidic. |

| Aluminum Chloride (AlCl3) | CH2Cl2 or with nucleophiles like ethanethiol, reflux | Effective Lewis acid. rsc.org | Stoichiometric amounts often needed. |

The functional handles on the 7-Bromo-4-methoxy-1,3-benzoxazol-2-amine scaffold can be strategically employed to attach a variety of chemical tags and probes, such as fluorophores, biotin (B1667282), or affinity labels. Benzoxazole derivatives themselves can possess interesting fluorescent properties. nih.govperiodikos.com.brrsc.org

The 2-amino group is an ideal site for introducing these tags. gbiosciences.com Many commercially available fluorescent dyes and biotinylation reagents are supplied as N-hydroxysuccinimide (NHS) esters, which react selectively with primary amines under mild conditions to form stable amide bonds. gbiosciences.com This provides a direct and efficient method for labeling the scaffold.

Alternatively, the C7 position can be used as an attachment point. A tag bearing a boronic acid or a terminal alkyne can be appended via Suzuki or Sonogashira coupling, respectively. This approach is particularly useful if the 2-amino group is needed for other interactions or has already been modified. Finally, the phenolic hydroxyl group, obtained after demethylation of the methoxy group, provides a third orthogonal site for introducing probes via ether or ester linkages.

Table 5: Strategies for Attaching Chemical Tags and Probes

| Attachment Site | Functionalization Reaction | Tag/Probe Type (Example Reagent) | Linkage Type |

|---|---|---|---|

| 2-Amino Group | Acylation | Fluorescein-NHS ester | Amide |

| 2-Amino Group | Acylation | Biotin-NHS ester | Amide |

| C7-Position | Suzuki Coupling | Dansyl boronic acid (Fluorescent) | C-C Bond |

| C7-Position | Sonogashira Coupling | 5-ethynyl-2'-deoxyuridine (EdU - Click handle) | C-C Bond |

| C4-Position (post-demethylation) | Williamson Ether Synthesis | Propargyl bromide (Click handle) | Ether |

Strategies for Enhancing Optical Properties and Fluorophore Development

There is currently no published research detailing specific strategies for the enhancement of optical properties or the development of fluorophores based on the this compound scaffold. General principles of fluorophore design often involve the strategic introduction of electron-donating and electron-withdrawing groups to modulate the intramolecular charge transfer (ICT) characteristics, which in turn influences the absorption and emission wavelengths. However, the application of these principles to this compound has not been reported.

Future Research Directions and Translational Perspectives for 7 Bromo 4 Methoxy 1,3 Benzoxazol 2 Amine in Chemical Biology

Rational Design and Synthesis of Next-Generation Analogues

The rational design of next-generation analogues of 7-Bromo-4-methoxy-1,3-benzoxazol-2-amine represents a promising avenue for the discovery of novel therapeutic agents. The core scaffold can be systematically modified to explore structure-activity relationships (SAR) and optimize pharmacological properties. Key areas for synthetic modification include:

Substitution at the 2-amino position: Introduction of various alkyl, aryl, and heterocyclic moieties can significantly influence the compound's biological activity. nih.gov

Modification of the benzene (B151609) ring: Altering the position and nature of the bromo and methoxy (B1213986) substituents, or introducing alternative functional groups, can modulate the electronic and steric properties of the molecule.

Bioisosteric replacement: Replacing the bromine atom with other halogens or functional groups can impact the compound's metabolic stability and target-binding interactions.

These synthetic efforts can be guided by computational modeling and docking studies to predict the binding affinity of newly designed analogues to specific biological targets. nih.gov

| Modification Strategy | Rationale | Potential Impact |

| N-alkylation/arylation | Explore interactions with hydrophobic pockets of target proteins. | Enhanced potency and selectivity. |

| Benzene ring substitution | Modulate electronic properties and metabolic stability. | Improved pharmacokinetic profile. |

| Halogen replacement | Fine-tune binding interactions and cell permeability. | Altered target specificity. |

Table 1: Strategies for Analogue Design

In-Depth Mechanistic Studies at the Cellular and Subcellular Levels

Understanding the precise mechanism of action of this compound is crucial for its development as a chemical tool or therapeutic agent. Future research should focus on elucidating its effects on cellular and subcellular processes. Potential areas of investigation include:

Identification of molecular targets: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or pathways with which the compound interacts.

Cellular pathway analysis: Investigating the impact of the compound on key signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Subcellular localization studies: Employing fluorescence microscopy and other imaging techniques to determine the compound's distribution within the cell and its accumulation in specific organelles.

These studies will provide valuable insights into the compound's biological function and guide its further development.

Integration into High-Throughput Screening Libraries for Novel Target Identification

The inclusion of this compound and its analogues in high-throughput screening (HTS) libraries can accelerate the discovery of novel biological targets and therapeutic applications. The benzoxazole (B165842) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. nih.gov

HTS campaigns can be designed to screen for a wide range of activities, including:

Enzyme inhibition: Identifying novel inhibitors of kinases, proteases, and other enzymes implicated in disease. acs.org

Receptor modulation: Discovering new agonists or antagonists of G-protein coupled receptors (GPCRs) and other cell surface receptors.

Antiproliferative effects: Screening against a panel of cancer cell lines to identify compounds with potent and selective anticancer activity. nih.gov

| Screening Assay | Potential Therapeutic Area |

| Kinase Inhibition Panel | Oncology, Inflammation |

| GPCR Binding Assays | Neuroscience, Metabolic Disorders |

| Cancer Cell Line Proliferation | Oncology |

Table 2: High-Throughput Screening Applications

Development of Highly Specific Chemical Probes for Biological Systems

A well-characterized molecule like this compound can serve as a scaffold for the development of highly specific chemical probes. These probes are invaluable tools for studying biological processes in their native context. The development of such probes would involve:

Attachment of reporter groups: Incorporating fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels to enable visualization and identification of target molecules.

Optimization of binding affinity and selectivity: Fine-tuning the chemical structure to ensure that the probe interacts specifically with its intended target.

Validation in cellular and in vivo models: Demonstrating the utility of the probe for studying the distribution, dynamics, and function of its target in biological systems. 2-aminobenzoxazoles have been identified as potential positron emission tomography (PET) probes, highlighting the feasibility of this approach. acs.org

Exploration of New Therapeutic Modalities based on Scaffold Versatility

The versatility of the 2-aminobenzoxazole (B146116) scaffold opens up possibilities for its application in a range of therapeutic modalities beyond traditional small molecule inhibitors. These could include:

Targeted protein degradation: Designing proteolysis-targeting chimeras (PROTACs) that incorporate the this compound scaffold to selectively degrade disease-causing proteins.

Covalent inhibitors: Exploiting the reactivity of the scaffold to form covalent bonds with specific amino acid residues in the target protein, leading to irreversible inhibition.

Drug delivery systems: Utilizing the benzoxazole core as a component of larger drug conjugates to improve the delivery and efficacy of other therapeutic agents.

The exploration of these innovative therapeutic strategies could unlock the full potential of the this compound scaffold in addressing a variety of unmet medical needs.

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | Br₂, AcOH, 50°C, 6h | 75–85% | |

| Methoxy Introduction | K₂CO₃, CH₃OH, reflux, 12h | 60–70% | |

| Cyclization | NH₄OH, EtOH, 80°C, 8h | 80–90% |

How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- ¹H NMR (DMSO-d₆): Key peaks include aromatic protons (δ 7.49–7.36 ppm), methoxy singlet (δ 3.74 ppm), and amine protons (δ 8.48 ppm) .

- FTIR : Absorptions at 1610–1650 cm⁻¹ (C=N stretch) and 1270 cm⁻¹ (C-O of methoxy) confirm the benzoxazole core .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 319.1642 (calc.) vs. observed 321.0813 (halogen isotope pattern) .

Q. Table 2: Spectroscopic Signatures

| Technique | Key Peaks/Data | Functional Group Confirmation |

|---|---|---|

| ¹H NMR | δ 3.74 (s, 3H) | Methoxy group |

| FTIR | 1610 cm⁻¹ | Benzoxazole C=N |

| ESI-MS | m/z 321.0813 ([M+H]⁺) | Molecular ion |

Advanced Research Questions

How do substituents on the benzoxazole core influence bioactivity?

Methodological Answer:

Substituents modulate electronic and steric properties, affecting target binding. For example:

- Bromo at C7 : Enhances lipophilicity, improving membrane permeability (logP increased by ~0.5 vs. non-brominated analogs) .

- Methoxy at C4 : Electron-donating groups stabilize π-stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .

- Comparative Studies : Nitro groups at C5 (as in 7-Chloro-5-nitro-1,3-benzoxazol-2-amine) increase electrophilicity, enhancing antimicrobial activity but reducing solubility .

Q. Table 3: Substituent Effects on Bioactivity

| Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|

| Br | C7 | ↑ Lipophilicity, ↑ cytotoxicity (IC₅₀↓ 20%) | |

| OCH₃ | C4 | ↑ π-stacking, ↓ metabolic degradation | |

| NO₂ | C5 | ↑ Antimicrobial activity (MIC 2 µg/mL) |

How can contradictory data in biological activity studies be resolved?

Methodological Answer:

Contradictions often arise from assay variability or substituent interactions. Strategies include:

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for IC₅₀ comparison) .

- SAR Analysis : Compare analogs like 7-Bromo-N-(4-methoxyphenyl)benzo[d]oxazol-2-amine (IC₅₀ = 12 µM) vs. non-methoxy variants (IC₅₀ = 45 µM) to isolate substituent effects .

- Solubility Adjustments : Use DMSO concentrations <0.1% to avoid solvent interference in cell-based assays .

What advanced analytical methods resolve structural ambiguities in benzoxazole derivatives?

Methodological Answer:

- X-ray Crystallography : Determines absolute configuration; e.g., dihedral angles between benzoxazole and substituents .

- 2D NMR (COSY, HMBC) : Assigns coupling patterns (e.g., H7 coupling to adjacent bromine in NOESY) .

- High-Resolution MS : Differentiates isotopic clusters (e.g., ⁷⁹Br vs. ⁸¹Br) to confirm molecular formula .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.